8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one
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Overview
Description
8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one is a complex organic compound that belongs to the class of synthetic steroids This compound is characterized by its intricate structure, which includes a chromen-4-one core linked to a cyclopenta[a]phenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one involves multiple steps. One common method starts with the preparation of the cyclopenta[a]phenanthrene core, which is then functionalized to introduce the ethynyl and chromen-4-one groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromen-4-one core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is known to bind to steroid receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including changes in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with a similar cyclopenta[a]phenanthrene core.
Tamoxifen: A synthetic compound used in breast cancer treatment, with a different core structure but similar biological activity.
Raloxifene: Another synthetic compound with estrogenic activity, used in osteoporosis treatment.
Uniqueness
8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C35H32O4 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
8-[2-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethynyl]-2-phenylchromen-4-one |
InChI |
InChI=1S/C35H32O4/c1-34-17-15-27-26-13-11-25(36)20-24(26)10-12-28(27)30(34)16-19-35(34,38)18-14-23-8-5-9-29-31(37)21-32(39-33(23)29)22-6-3-2-4-7-22/h2-9,11,13,20-21,27-28,30,36,38H,10,12,15-17,19H2,1H3/t27-,28-,30+,34+,35+/m1/s1 |
InChI Key |
WZEMDLKZTPOYPH-CGNCVNRMSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CC4=C5C(=CC=C4)C(=O)C=C(O5)C6=CC=CC=C6)O)CCC7=C3C=CC(=C7)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#CC4=C5C(=CC=C4)C(=O)C=C(O5)C6=CC=CC=C6)O)CCC7=C3C=CC(=C7)O |
Origin of Product |
United States |
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